Lariciresinol 4'-O-glucoside
Description
Significance of Lignan (B3055560) Glycosides in Plant Metabolomics and Phytochemistry
Lignan glycosides represent a substantial and diverse group of phenolic compounds that are widespread throughout the plant kingdom. techscience.com In the realm of plant metabolomics and phytochemistry, their significance is multifaceted. These compounds are key players in a plant's defense mechanisms, offering protection against a variety of threats including pathogens, herbivores, and environmental stressors. techscience.com Furthermore, lignans (B1203133) are involved in fundamental plant processes such as growth regulation and lignification, the process that provides structural rigidity to plant cell walls. techscience.com
The process of glycosylation, the attachment of a sugar moiety to the lignan core, is a critical enzymatic step in the biosynthesis of these compounds. This modification, catalyzed by enzymes like UDP-glucose-dependent glycosyltransferases, significantly impacts the solubility, stability, and localization of lignans within the plant. researchgate.netresearchgate.net The study of lignan glycosides provides valuable insights into the intricate metabolic pathways and regulatory networks within plants. researchgate.net From a phytochemical perspective, the structural diversity of lignan glycosides, arising from different aglycones and glycosidic linkages, presents a rich field for the discovery of novel natural products. nih.gov
Historical Context of Lariciresinol (B1674508) Glycoside Research
Research into lignans has a long history, with early studies focusing on their isolation and structural elucidation from various plant sources. researchgate.net The identification of lignan precursors in the human diet, such as secoisolariciresinol (B192356) and matairesinol, spurred further investigation into this class of compounds. oregonstate.edu
The specific study of lariciresinol and its glycosides has evolved with advancements in analytical techniques. For instance, the isolation and characterization of novel lignans, including Lariciresinol 4'-O-glucoside, from German Riesling wine were made possible through the use of countercurrent chromatography and subsequent analysis by mass spectrometry and NMR spectroscopy. chemfaces.com More recently, research has delved into the biosynthetic pathways of lariciresinol glycosides. Studies on Isatis indigotica, a traditional medicinal herb, have identified key enzymes, such as specific UDP-glucose lignan glycosyltransferases, that are responsible for the glycosylation of lariciresinol. researchgate.netresearchgate.net This research highlights the ongoing efforts to understand the genetic and enzymatic basis for the production of these compounds in plants.
Definition and Structural Context within the Lignan Family
This compound belongs to the lignan family, a class of phenylpropanoids characterized by the dimerization of two coniferyl alcohol units. nih.govwikipedia.org Lignans are classified into several subclasses based on their carbon skeleton and the pattern of cyclization. researchgate.net Lariciresinol itself is a furan-type lignan. researchgate.net
The structure of this compound consists of a lariciresinol aglycone (the non-sugar part) linked to a glucose molecule at the 4'-hydroxyl group via an O-glycosidic bond. chemicalbook.comnih.gov The lariciresinol core is characterized by a tetrahydrofuran (B95107) ring. chemicalbook.com The addition of the glucoside moiety enhances the water solubility of the compound compared to its aglycone. This structural feature is crucial for its storage and transport within the plant. researchgate.net
This compound has been identified in various plant species, including the roots of Stellera chamaejasme L., the leaves and stems of Symplocos cochinchinensis, the root of Isatis indigotica, and has also been detected in Riesling wine. chemfaces.combiocrick.commedchemexpress.comnih.gov Its presence in such a diverse range of plants underscores the widespread occurrence of lariciresinol glycosylation in the plant kingdom.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34O11 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-19-8-13(3-5-17(19)29)7-15-12-35-25(16(15)10-27)14-4-6-18(20(9-14)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1 |
InChI Key |
KNFOHFRALRKTOJ-SAOYRWCPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Distribution of Lariciresinol 4 O Glucoside
Botanical Sources and Biodiversity
Lariciresinol (B1674508) 4'-O-glucoside is a naturally occurring compound found in various plants. Its presence has been documented in traditional medicinal herbs, flowering plants, conifers, and even in certain food items.
Occurrence in Isatis indigotica (Radix Isatidis) and Related Species
The dried root of Isatis indigotica, known as "ban lan gen" in Chinese, is a traditional medicine used for treating viral infections and inflammation. nih.govllu.edu Lariciresinol 4'-O-glucoside has been identified as one of the bioactive lignan (B3055560) glycosides present in the root of this plant. nih.govresearchgate.net Research has shown that a variety of lignans (B1203133) and their glucosides, including this compound, are found in I. indigotica. nih.gov Specifically, compounds such as (–)-lariciresinol-4-O-β-D-glucopyranoside have been isolated from its roots. mdpi.com
Identification in Camellia nitidissima Chi
Camellia nitidissima, a species prized for its golden-yellow flowers, is another botanical source of this compound. nih.govresearchgate.net The unique coloration of its petals is attributed to the high accumulation of flavonol glycosides. nih.gov Dihydroflavonols are key intermediates in the flavonoid biosynthesis pathway within this plant. mdpi.com
Presence in Other Plant Species
The distribution of this compound extends to several other plant species, highlighting its widespread occurrence in the plant kingdom.
Symplocos cochinchinensis : This natural lignan glucoside is found in the leaves and stems of Symplocos cochinchinensis. medchemexpress.comchemicalbook.com
Osmanthus fragrans : This compound has been reported in Osmanthus fragrans, a plant with a long history of use in traditional Chinese medicine for various ailments. nih.govnih.govfrontiersin.org Two isomers of lariciresinol glucoside were isolated from the bark of Osmanthus asiaticus. clockss.org
Rhodiola rosea : Known as "golden root," Rhodiola rosea is another plant in which this compound has been detected. nih.govnih.gov
Pinus densiflora Sieb. et Zucc. : This coniferous tree is also a source of this compound.
Stellera chamaejasme L. : The roots of this plant are a known source of this compound. chemfaces.combiocrick.com
Detection in Food Matrices
Beyond its presence in medicinal and ornamental plants, this compound has also been identified in food matrices.
Riesling Wine : Fractionation of a German Riesling wine led to the isolation and characterization of numerous compounds, including six novel lignans. chemfaces.com Among these was Lariciresinol 4-O-glucoside, marking its first-time identification in Riesling wine. chemfaces.com
Methodologies for Isolation and Purification
The extraction and purification of this compound from its natural sources rely on advanced analytical techniques.
Chromatographic Techniques
Chromatography plays a pivotal role in the isolation of this compound.
High-Performance Liquid Chromatography (HPLC) : Following initial fractionation, HPLC is employed for the fine purification of this compound. chemfaces.com For instance, after countercurrent chromatography of Riesling wine, HPLC was used to purify the isolated compounds. chemfaces.com The purity of the isolated compound is often confirmed by HPLC analysis. mdpi.com
Countercurrent Chromatography : This technique has been successfully used for the initial fractionation of complex mixtures, such as wine, to isolate lignans like this compound. chemfaces.com
The structural elucidation of the isolated compound is then typically achieved through mass spectrometry and NMR spectroscopy. chemfaces.com
Extraction Protocols from Plant Materials
The extraction of this compound, a polar glycoside, typically involves the use of polar solvents. General methods for extracting lignan glycosides often employ aqueous mixtures of ethanol (B145695) or methanol (B129727). For highly polar glycosides, pure water can also be utilized as the extraction solvent. The specific protocol can be adapted based on the plant matrix and the desired purity of the final product.
One documented method for the isolation of lignans, including this compound, from Riesling wine involved a multi-step process. This process began with fractionation of the wine using countercurrent chromatography, a liquid-liquid separation technique. Subsequent purification of the fractions was achieved through High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
In another example, the extraction of lignan glycosides from the roots of Isatis indigotica is a known source of this compound. While detailed protocols are often proprietary or vary between research groups, a general approach involves the extraction of the dried and powdered root material with a polar solvent like methanol or ethanol, followed by a series of chromatographic steps to isolate the target compound.
A study on the lignans in various plant foods detailed a method that, while focused on the aglycones, provides insight into the initial extraction steps. The process involved methanolysis to cleave ester bonds, followed by enzymatic hydrolysis with cellulase (B1617823) to break the glycosidic linkages, thus releasing the lignan aglycones for analysis. This suggests that this compound exists in these plants in a form that is accessible to such enzymatic action.
The following table summarizes the key steps involved in the extraction and isolation of this compound from different sources.
| Source Material | Extraction Solvent | Purification Techniques |
| Riesling Wine | Not specified in snippet | Countercurrent Chromatography, HPLC |
| Isatis indigotica Roots | Methanol or Ethanol (typical) | Column Chromatography (e.g., silica (B1680970) gel, Sephadex) |
| General Plant Foods | Methanol (for methanolysis) | Enzymatic Hydrolysis, HPLC |
Tissue and Organ-Specific Accumulation Profiles
The concentration of this compound is not uniform throughout the plant; instead, it exhibits specific patterns of accumulation in different organs and tissues.
Distribution Patterns within Roots, Leaves, and Other Plant Parts
Research has shown that this compound can be found in various parts of plants, including the roots, stems, and leaves. For instance, in Symplocos cochinchinensis, the compound has been isolated from both the leaves and stems. mdpi.com The roots of Isatis indigotica are a well-established source of this lignan glucoside. nih.govresearchgate.netnih.govdb-thueringen.de Similarly, it has been sourced from the roots of Stellera chamaejasme.
Quantitative analyses have provided more precise details on the distribution of related lignan glucosides. For example, a study using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) on Isatis indigotica compared the levels of lariciresinol glucosides in the roots and shoots, indicating a differential accumulation between the underground and aerial parts of the plant. researchgate.net In Forsythia species, the content of various lignan glucosides was found to differ significantly between the flowers and leaves, and even changed during the developmental stages of the flowers.
The table below presents a summary of the known distribution of this compound in various plant species.
| Plant Species | Plant Part(s) where Found |
| Symplocos cochinchinensis | Leaves, Stems mdpi.com |
| Isatis indigotica | Roots nih.govresearchgate.netnih.govdb-thueringen.de |
| Stellera chamaejasme | Roots |
| Coptis japonica | Not specified in snippet |
| Osmanthus fragrans | Not specified in snippet |
| Rhodiola rosea | Not specified in snippet |
| Riesling Wine (from Vitis vinifera) | Grapes (by inference) |
Cellular and Subcellular Localization Studies
Direct studies on the specific cellular and subcellular localization of this compound are limited. However, insights can be drawn from research on other lignan glucosides and related phenolic compounds. It is a common strategy for plants to store potentially phytotoxic compounds, such as some lignans, in their glucosylated form within the vacuole. mdpi.com This sequestration prevents interference with metabolic processes in the cytoplasm.
For example, the lignan podophyllotoxin (B1678966) is stored as its glucoside in the vacuoles of the producing plant cells. mdpi.com This strongly suggests that this compound, being a glucoside, is also likely to be sequestered in the vacuole.
Furthermore, studies on the localization of flavonoid glucosides in the aquatic plant Spirodela polyrhiza using confocal laser scanning microscopy have provided detailed insights. This research demonstrated that different flavonoid glucosides accumulate in the vacuoles of either the epidermal or mesophyll cells, and in some cases, also in the chloroplasts. This differential localization is linked to their specific physiological roles, such as UV protection or antioxidant activity. Given the structural similarities and shared biosynthetic pathways between flavonoids and lignans, it is plausible that this compound follows similar patterns of subcellular distribution, being concentrated in vacuoles and potentially other compartments depending on the cell type and physiological context.
Biosynthesis and Enzymatic Transformations of Lariciresinol Glycosides
General Lignan (B3055560) Biosynthetic Pathway Precursors
Lignans (B1203133) are a diverse class of polyphenolic compounds synthesized in plants, originating from the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various phenolic compounds, including the monolignols that serve as the building blocks for both lignans and lignin (B12514952).
The biosynthesis of lignans commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL), which produces cinnamic acid. mdpi.comnih.gov This marks the entry point into the phenylpropanoid pathway. researchgate.netunt.edu A series of subsequent enzymatic reactions, including hydroxylations and methylations, converts cinnamic acid into other intermediates. Cinnamic acid is first oxidized to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H), which is then converted to caffeic acid. nih.gov Caffeic acid O-methyltransferase (COMT) then methylates caffeic acid to form ferulic acid. mdpi.comnih.gov
The final steps in generating the key lignan precursor involve the activation and reduction of ferulic acid. It is first converted to its activated form, feruloyl-CoA, by 4-coumarate-CoA ligase (4CL). mdpi.com Subsequently, feruloyl-CoA is reduced to coniferyl aldehyde and then to coniferyl alcohol. mdpi.com Coniferyl alcohol is a primary monolignol and a critical precursor for a vast array of lignans. nih.govfrontiersin.org It also functions as a signaling molecule, capable of feedback-regulating the expression of genes within the lignin biosynthetic pathway. researchgate.netfrontiersin.orgnih.govresearchgate.net
The first committed step in lignan biosynthesis is the stereospecific dimerization of two coniferyl alcohol molecules to form the furofuran lignan, pinoresinol (B1678388). nih.govarkat-usa.orgfrontiersin.org This oxidative coupling reaction is mediated by laccase enzymes and controlled by dirigent proteins (DIRs), which dictate the specific stereochemistry of the resulting pinoresinol molecule. nih.govarkat-usa.org
Following its formation, pinoresinol serves as a central intermediate and is channeled into various branches of the lignan pathway. A key pathway involves two sequential reduction steps catalyzed by a group of enzymes known as pinoresinol-lariciresinol reductases (PLRs). nih.govresearchgate.netscribd.com In the first step, PLRs reduce pinoresinol to form lariciresinol (B1674508). nih.govnih.govnih.gov In the second step, the same or a different PLR enzyme reduces lariciresinol to yield secoisolariciresinol (B192356). nih.govnih.govnih.gov The common downstream pathway involves these sequential reductions, leading from pinoresinol to lariciresinol and finally to secoisolariciresinol. nih.govresearchgate.net
Glycosylation Mechanisms and Glycosyltransferases (UGTs)
Glycosylation is a crucial final modification step in the biosynthesis of many plant secondary metabolites, including lignans. This reaction, catalyzed by UDP-dependent glycosyltransferases (UGTs), attaches a sugar moiety (typically glucose) to the lignan aglycone. frontiersin.orgnih.gov This process enhances the water solubility, stability, and transport of the compounds within the plant. nih.gov For lariciresinol, glycosylation leads to the formation of bioactive compounds like lariciresinol 4'-O-glucoside. frontiersin.orgnih.gov
Research on the medicinal plant Isatis indigotica, a known source of antiviral lignan glycosides, has led to the identification and characterization of several key UGTs involved in lariciresinol glycosylation. frontiersin.orgnih.govnih.govresearchgate.net Among these, three UGTs have been systematically studied: IiUGT1 (from the UGT72 family), IiUGT4, and IiUGT71B5a (both from the UGT71B family). researchgate.netfrontiersin.orgnih.gov
Functional studies involving the knockdown and overexpression of these enzymes in I. indigotica hairy roots revealed their distinct roles in planta:
IiUGT4 is primarily responsible for the glycosylation of lariciresinol and plays a dominant role in the biosynthesis of lariciresinol glycosides. researchgate.netfrontiersin.orgnih.govresearchgate.net
IiUGT1 is mainly involved in the biosynthesis of pinoresinol diglucoside. researchgate.netfrontiersin.orgnih.govresearchgate.net
IiUGT71B5a primarily participates in the biosynthesis of coniferin (B30667) and not pinoresinol diglucoside. researchgate.netfrontiersin.orgnih.govresearchgate.net
These findings highlight a division of labor among UGTs in the lignan biosynthetic pathway of I. indigotica.
Plant UGTs often exhibit substrate promiscuity, meaning they can accept a range of different molecules as substrates, yet they typically display high regiospecificity, adding the sugar to a precise position on the acceptor molecule. frontiersin.orgnih.gov The UGTs from Isatis indigotica demonstrate this behavior.
In vitro assays showed that IiUGT1, IiUGT4, and IiUGT71B5a could all catalyze the glycosylation of lariciresinol at the 4-hydroxyl and 4′-hydroxyl positions. researchgate.netfrontiersin.org However, their substrate preferences differ significantly. While IiUGT4 shows high efficiency with lariciresinol, other UGTs like the UGT71B5 enzymes from I. indigotica preferentially glycosylate pinoresinol. frontiersin.orgnih.gov The enzymes were also shown to be capable of glycosylating various lignan skeletons, including furan (B31954) (lariciresinol), furofuran (pinoresinol), and dibenzylbutane (secoisolariciresinol) structures. researchgate.net
This contrasts with UGTs from other species, such as UGT71C1 from Arabidopsis thaliana, which can use both pinoresinol and lariciresinol as substrates but only forms monoglucosides, unlike the IiUGTs which can produce diglucosides. frontiersin.orgnih.govresearchgate.net This illustrates the diversity of UGT activity across different plant species.
To quantify the efficiency and substrate preference of the identified UGTs, detailed kinetic analyses are performed. nih.govnih.gov Such studies on the enzymes from Isatis indigotica confirmed the functional roles observed in genetic experiments. Kinetic analysis demonstrated that IiUGT4 is significantly more efficient at glycosylating lariciresinol compared to IiUGT1 and IiUGT71B5a. researchgate.netfrontiersin.orgnih.govnih.gov
The superior catalytic efficiency (kcat/Km) of IiUGT4 with lariciresinol as the substrate solidifies its role as the primary enzyme responsible for the production of lariciresinol glycosides in I. indigotica. frontiersin.org Molecular docking and site-mutagenesis studies of IiUGT4 further identified key amino acid residues (H373, W376, E397) essential for its catalytic activity. frontiersin.orgnih.gov
Table 1: Kinetic Parameters of I. indigotica UGTs with Lariciresinol as Substrate
| Enzyme | Km (μM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |
|---|---|---|---|---|
| IiUGT1 | 129.87 ± 15.34 | 100.31 ± 5.07 | 0.09 | 716.03 |
| IiUGT4 | 22.84 ± 2.65 | 280.42 ± 9.01 | 0.26 | 11383.54 |
| IiUGT71B5a | 105.61 ± 13.91 | 145.41 ± 6.96 | 0.13 | 1230.94 |
Data derived from studies on recombinant UGTs from Isatis indigotica. Kinetic parameters were determined using lariciresinol as the variable substrate. frontiersin.org
Molecular Docking and Site-Directed Mutagenesis Studies of Glycosyltransferases
To understand the structural and functional basis of glycosyltransferases involved in lariciresinol glycoside biosynthesis, researchers have employed molecular modeling and site-directed mutagenesis. frontiersin.org These techniques provide insights into the enzyme's active site, key amino acid residues responsible for catalytic activity, and substrate specificity.
A significant focus of this research has been on the UDP-glycosyltransferase IiUGT4 from Isatis indigotica, an enzyme that plays a dominant role in the glycosylation of lariciresinol. frontiersin.org Molecular docking simulations of IiUGT4 with its substrate, lariciresinol, and the sugar donor, UDP-glucose, have been performed to predict their binding modes. frontiersin.org The modeling revealed that UDP-glucose interacts with key residues within the conserved Plant Secondary Product Glycosyltransferase (PSPG) motif, which is crucial for binding the sugar donor. frontiersin.org
To validate the predictions from molecular modeling, site-directed mutagenesis studies were conducted. frontiersin.orgresearchgate.net In these experiments, specific amino acid residues in the IiUGT4 enzyme were substituted with other amino acids, and the effect on the enzyme's catalytic activity was measured. This approach successfully identified several residues critical for the function of IiUGT4. The findings from these studies are pivotal for the future engineering of glycosyltransferases with improved or altered activities. frontiersin.orgresearchgate.net
Key residues in IiUGT4 identified through site-directed mutagenesis include H373, W376, and E397, which were found to be essential for its catalytic activity. frontiersin.org Another residue, F151, was identified as potentially being associated with the enzyme's substrate preference. frontiersin.orgresearchgate.net
Table 1: Key Amino Acid Residues in IiUGT4 Identified by Mutagenesis
| Residue | Role | Reference |
| H373 | Essential for catalytic activity | frontiersin.org |
| W376 | Essential for catalytic activity | frontiersin.org |
| E397 | Essential for catalytic activity | frontiersin.org |
| F151 | Associated with substrate preference | frontiersin.orgresearchgate.net |
Metabolic Engineering and Synthetic Biology Approaches for Lariciresinol Glycoside Production
Metabolic engineering and synthetic biology offer promising strategies for the sustainable and scalable production of valuable plant-derived compounds like lariciresinol glycosides. These approaches involve the use of engineered microbial or plant systems to produce target molecules, overcoming the limitations of traditional extraction from natural sources.
Heterologous Expression Systems for Biosynthetic Pathway Elucidation
A fundamental step in metabolic engineering is the elucidation of the complete biosynthetic pathway of the target compound. Heterologous expression, which involves introducing genes from one organism into a host organism, is a powerful tool for this purpose. researchgate.netmdpi.com By expressing candidate genes in well-characterized hosts like Escherichia coli or in plant-based systems, researchers can functionally characterize enzymes and reconstruct pathways. frontiersin.orgnih.gov
In the context of lariciresinol glycosides, studies have focused on identifying and characterizing the specific UDP-glycosyltransferases (UGTs) responsible for attaching sugar moieties to the lariciresinol aglycone. frontiersin.orgresearchgate.net For instance, research in Isatis indigotica involved the characterization of several UGTs. researchgate.net Through overexpression and knock-down experiments in I. indigotica hairy roots (a form of heterologous expression), scientists demonstrated that while multiple enzymes could glycosylate lariciresinol, IiUGT4 was the dominant enzyme responsible for the biosynthesis of lariciresinol glycosides in the plant. frontiersin.org
In another approach, researchers have successfully used Escherichia coli as a heterologous host to produce a variety of lignans. researchgate.net By constructing and combining different biosynthetic modules in E. coli, they were able to synthesize ten different products of the lignan pathway found in Isatis indigotica, starting from the precursor eugenol. researchgate.net This work establishes a foundation for producing lariciresinol and its glycosides in a microbial chassis. researchgate.net
Table 2: Heterologous Systems Used in Lariciresinol Glycoside Research
| Host System | Purpose | Key Findings | Reference |
| Isatis indigotica hairy roots | Pathway Elucidation | IiUGT4 plays a dominant role in lariciresinol glycosylation in planta. | frontiersin.org |
| Escherichia coli | Pathway Reconstruction | Successfully synthesized 10 different lignan pathway products from eugenol. | researchgate.net |
Enhancement of Glycoside Production in Engineered Systems
Once a biosynthetic pathway is established in a heterologous host, the next goal is to optimize and enhance the production of the target glycoside. This involves various metabolic engineering strategies, such as increasing precursor supply, removing metabolic bottlenecks, and improving the efficiency of the biosynthetic enzymes.
A key aspect of enhancing production is the selection of the most efficient enzymes. Kinetic analysis of different UGTs from I. indigotica revealed that IiUGT4 was more efficient at the glycosylation of lariciresinol compared to other identified enzymes like IiUGT1 or IiUGT71B5a. frontiersin.orgresearchgate.net This finding is crucial for designing engineered systems, as the selection of IiUGT4 would likely lead to higher product yields.
The successful reconstruction of the lignan pathway in E. coli has set the stage for future work focused on high-yield production. researchgate.net By combining different biosynthetic modules, researchers can create diverse lignan products and optimize the pathway for the preferential synthesis of lariciresinol glycosides. researchgate.net Future efforts in this area will likely involve optimizing fermentation conditions, balancing enzyme expression levels, and engineering the host's metabolism to channel more precursors towards lignan biosynthesis, paving the way for industrial-scale production via synthetic biology. frontiersin.orgresearchgate.net
Biological Activities and Mechanistic Studies of Lariciresinol Glycosides in Vitro
Antiviral Efficacy and Immunomodulatory Effects
Lariciresinol (B1674508) 4'-O-glucoside, a lignan (B3055560) glycoside, has been the subject of in vitro studies to determine its potential antiviral and immunomodulatory properties. Research has primarily focused on its effects against influenza A and hepatitis B viruses, revealing mechanisms that interfere with viral replication and the host's inflammatory response.
Lariciresinol 4'-O-glucoside, isolated from the root of Isatis indigotica, has demonstrated notable inhibitory activity against influenza A virus (IAV) strains, including H1N1 and H9N2. nih.govresearchgate.net Studies indicate that the compound's antiviral action is linked to its ability to modulate the host's cellular response to the infection rather than directly targeting the virus. nih.govresearchgate.netnih.gov The compound has shown potent inhibitory effects against the A/PR/8/34(H1N1) strain, with a 50% inhibitory concentration (IC50) of 50 μg/mL and a selectivity index (SI) greater than 4. nih.gov
A key indicator of antiviral activity is the ability to protect cells from the damaging effects of a virus. In studies using Madin-Darby canine kidney (MDCK) cells, a standard model for influenza virus research, treatment with this compound was shown to be effective against the cytopathic effects (CPE) induced by influenza A virus. nih.govresearchgate.net This protective effect suggests that the compound helps maintain cellular integrity despite the presence of the virus. nih.gov
The NF-κB signaling pathway is a central regulator of the inflammatory response and is often activated by viral infections, leading to the production of pro-inflammatory molecules. nih.gov Research has demonstrated that this compound can attenuate the activation of the NF-κB pathway induced by influenza A virus. nih.govresearchgate.netresearchgate.net This modulation of the NF-κB pathway is a crucial aspect of the compound's anti-inflammatory action during IAV infection. nih.govresearchgate.net However, the compound did not appear to affect the nuclear export of viral ribonucleoprotein (RNP) complexes in the later stages of infection. nih.govresearchgate.net
Following IAV infection, the host immune system releases a cascade of pro-inflammatory cytokines and chemokines, which can lead to excessive inflammation and tissue damage. This compound has been shown to significantly suppress the expression of several of these molecules in human alveolar epithelial (A549) cells infected with the H1N1 strain of influenza A virus. nih.govresearchgate.net The expression of cytokines and chemokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), Interferon-gamma-inducible protein 10 (IP-10), and Interferon-alpha (IFN-α) was effectively reduced. nih.govresearchgate.net
In infections with the H9N2 virus, the cytokine and chemokine profiles were similar to those of H1N1. nih.govresearchgate.net In this context, this compound treatment led to a reduction in the expression of IP-10 and TNF-α. nih.govresearchgate.net
Table 1: Effect of this compound on IAV-Induced Pro-inflammatory Molecules
| Virus Strain | Suppressed Cytokines/Chemokines | Reference |
|---|---|---|
| H1N1 | IL-6, TNF-α, IL-8, MCP-1, IP-10, IFN-α | nih.govresearchgate.net |
| H9N2 | IP-10, TNF-α | nih.govresearchgate.net |
While Lariciresinol 4-O-glucopyranoside is noted for its anti-influenza activity, research into its direct effects on Hepatitis B Virus (HBV) is less direct. nih.govmdpi.com Studies investigating antiviral agents from Isatis indigotica have identified its aglycone form, (−)-Lariciresinol, as a potent inhibitor of HBV replication in vitro. nih.govdoktornarabote.ru This related compound was found to inhibit the replication of both wild-type and nucleoside analogue-resistant strains of HBV. nih.govdoktornarabote.ru It also reduced the levels of HBV DNA in the supernatant and the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). nih.govdoktornarabote.ru
Mechanistic studies on (−)-Lariciresinol revealed that its anti-HBV effect stems from the inhibition of viral transcription. nih.govdoktornarabote.ru The compound was observed to block the production of viral RNA, which subsequently leads to a reduction in viral proteins and DNA particles. nih.govdoktornarabote.ruresearchgate.net Further investigation suggested that this reduction in HBV RNA is due to transcriptional inhibition rather than the degradation of existing RNA. nih.govdoktornarabote.ru The analysis pointed towards a potential link between the decreased HBV transcriptional activity and the regulation of Hepatocyte Nuclear Factor 1α (HNF1α), a transcription factor known to be important for HBV replication. mdpi.comdoktornarabote.ru
Table 2: Mechanistic Insights into Anti-HBV Activity of (-)-Lariciresinol (B1260115)
| Mechanism | Finding | Reference |
|---|---|---|
| Viral Replication | Inhibits HBV DNA replication (wild-type and resistant strains). | nih.govdoktornarabote.ru |
| Viral Antigens | Reduces secreted HBsAg and HBeAg. | nih.govdoktornarabote.ru |
| RNA Production | Blocks viral RNA production. | nih.govdoktornarabote.ru |
| Mode of Action | Primarily due to transcriptional inhibition. | nih.govdoktornarabote.ruresearchgate.net |
| Potential Target | May be related to the regulation of Hepatocyte Nuclear Factor 1α (HNF1α). | mdpi.comdoktornarabote.ru |
Inhibition of Hepatitis B Virus (HBV) Replication (for Lariciresinol 4-O-glucopyranoside)
Effects on Viral Protein Synthesis and Particle Formation
Research into the antiviral properties of lariciresinol-4-O-β-D-glucopyranoside, a lignan glycoside isolated from the root of Isatis indigotica, has revealed specific effects on the replication cycle of influenza A virus and Hepatitis B virus (HBV).
In studies involving influenza A virus, it was observed that while the compound was effective against the virus-induced cytopathic effect, it did not interfere with the export of viral ribonucleoprotein (RNP) complexes from the nucleus in the later stages of infection. nih.gov This suggests that its antiviral action is not directed at the assembly or release of new viral particles.
Conversely, in HBV-infected HepG2.2.15 cells, treatment with (-)-lariciresinol, the aglycone of the glycoside, led to a dose-dependent inhibition of HBV DNA (viral particles) in the supernatant, as well as a reduction in the secretion of HBsAg and HBeAg. mdpi.comresearchgate.net Further investigation into the mechanism showed that (-)-lariciresinol significantly inhibited the levels of intracellular HBV core DNA, total HBV RNA, encapsidated pgRNA, and core protein. mdpi.com This indicates that the compound affects the early stages of HBV replication, including viral transcription and subsequent protein synthesis, ultimately leading to a decrease in the formation of new viral particles. mdpi.comresearchgate.net
Anti-Inflammatory Mechanisms (Beyond Antiviral Context)
Lariciresinol-4-O-β-D-glucopyranoside has demonstrated notable anti-inflammatory effects that extend beyond its antiviral activities. nih.govresearchgate.net A key mechanism underlying this activity is the modulation of the NF-κB signaling pathway. nih.gov
In the context of an influenza A virus infection model in human alveolar epithelial (A549) cells, lariciresinol-4-O-β-D-glucopyranoside was shown to attenuate virus-induced NF-κB activation. nih.gov This inhibition of the NF-κB pathway leads to a subsequent reduction in the expression of various pro-inflammatory molecules. Specifically, the compound suppressed the induced expression of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), monocyte chemoattractant protein-1 (MCP-1), and interferon-inducible protein 10 (IP-10). nih.gov
This anti-inflammatory action is significant as excessive inflammation contributes to the pathology of various diseases. The ability of lariciresinol-4-O-β-D-glucopyranoside to downregulate these inflammatory pathways highlights its therapeutic potential for conditions characterized by an overactive inflammatory response. researchgate.net
Antioxidant Activities and Radical Scavenging Potential
Lariciresinol and its glycosides have been recognized for their antioxidant properties, which are attributed to their chemical structure. semanticscholar.org The aglycone, lariciresinol, has been shown to inhibit lipid peroxidation and is an effective scavenger of superoxide (B77818) radicals. semanticscholar.org In one study, the concentration of lariciresinol required for 50% scavenging of superoxide radicals (IC50) was determined to be 13 µg/L. semanticscholar.org
The antioxidant capacity of these compounds is linked to their ability to donate electrons, thereby neutralizing free radicals and reducing oxidative stress. Oxidative stress is a key factor in the development of various chronic diseases.
Furthermore, studies on (+)-lariciresinol have demonstrated its ability to decrease the generation of reactive oxygen species (ROS) in murine macrophage (RAW 264.7) cells in a dose-dependent manner. mq.edu.au This effect is accompanied by an increase in the transcriptional and translational levels of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). mq.edu.au This upregulation of the cellular antioxidant defense system is mediated through the activation of the NF-E2-related factor-2 (Nrf2) pathway and subsequent induction of heme oxygenase-1 (HO-1) via p38 signaling. mq.edu.au
While glycosylation can sometimes affect the antioxidant properties of phenolic compounds, lariciresinol 4-O-glucoside has been identified among novel lignans (B1203133) with determined antioxidant activity. semanticscholar.orgchemfaces.com
Enzyme Inhibition Studies: Tyrosinase Activity Modulation
Comparative Inhibition Profile with Related Lignan Glycosides (e.g., Lariciresinol 4-O-glucoside)
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications related to hyperpigmentation. nih.gov While specific comparative studies detailing the tyrosinase inhibitory activity of this compound alongside other related lignan glycosides are not extensively available in the provided search results, the general context of natural compounds as tyrosinase inhibitors is well-established.
Various flavonoids and other phenolic compounds have been investigated for their anti-tyrosinase activity. nih.gov For instance, certain isoflavones like 6,7,4'-trihydroxyisoflavone (B192597) have been identified as potent competitive inhibitors of tyrosinase. nih.gov The inhibitory potency often depends on the specific chemical structure, including the position of hydroxyl groups on the aromatic rings. nih.gov
The evaluation of natural compounds for tyrosinase inhibition is an active area of research. For example, taxoquinone, a diterpenoid, has demonstrated a dose-dependent inhibitory effect on mushroom tyrosinase. nih.gov This highlights the potential for other phytochemicals, including lignan glycosides like this compound, to modulate tyrosinase activity. However, detailed kinetic studies and direct comparisons with other lignans are necessary to fully elucidate its specific inhibitory profile.
Other Reported Biological Activities (e.g., Hepatoprotective for Lariciresinol 4-O-β-D-glucopyranoside)
Beyond its antiviral, anti-inflammatory, and antioxidant properties, Lariciresinol 4-O-β-D-glucopyranoside has been investigated for other potential therapeutic effects. Notably, it has been identified as a hepatoprotective agent. medchemexpress.com This lignan glycoside has been isolated from the leaves and stems of Symplocos cochinchinensis. medchemexpress.com
In the broader context of lignans, these compounds are of significant interest in the search for antitumor agents and have potential as chemotherapeutics. semanticscholar.org While specific cytotoxic activity of lariciresinol-based lignan glycosides against HCT-116 and SW-620 human colon cancer cell lines was found to be insignificant in one study, the general class of lignans remains a focus for cancer research. researchgate.net
The diverse biological activities reported for lariciresinol and its glycosides underscore the therapeutic potential of this class of compounds.
Structure Activity Relationship Sar Studies of Lariciresinol Glycosides
Influence of Glycosylation Position (e.g., 4-O vs. 4'-O) on Biological Activity
The position at which the glucose moiety attaches to the lariciresinol (B1674508) aglycone is a critical determinant of its biological profile. The two primary phenolic hydroxyl groups available for glycosylation are at the 4- and 4'-positions. Both Lariciresinol 4-O-glucoside and Lariciresinol 4'-O-glucoside have been isolated from natural sources like the roots of Isatis indigotica mdpi.com.
While both positional isomers are recognized as bioactive lignans (B1203133), particularly for their antiviral properties, a direct quantitative comparison of their potency from a single study is not extensively documented in the available literature. However, studies on related compounds and the context in which these isomers are found provide insight. For instance, both Lariciresinol-4-O-β-D-glucopyranoside and its diglycosylated counterpart, (-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside (also known as clemastanin B), are considered key antiviral constituents of Isatis indigotica mdpi.comresearchgate.net. Lariciresinol-4-O-β-D-glucopyranoside has been shown to inhibit the influenza A virus and suppress the induced pro-inflammatory response nih.gov. The aglycone itself, (-)-lariciresinol (B1260115), has demonstrated inhibitory effects against the Hepatitis B virus mdpi.com.
The regioselectivity of the glycosylation is determined by specific enzymes known as UDP-glycosyltransferases (UGTs). In I. indigotica, the enzyme IiUGT4 is predominantly responsible for the glycosylation of lariciresinol researchgate.net. The specific enzymatic preference for the 4'-OH versus the 4-OH group dictates the natural abundance of each isomer, although detailed studies comparing the kinetic efficiency for each position are limited. The distinct orientation of the sugar molecule in the 4-O and 4'-O positions would lead to different interactions with biological targets, such as viral proteins or host cell receptors, which would in turn be expected to result in different activity levels.
| Compound | Glycosylation Position(s) | Reported Biological Activity | Source |
|---|---|---|---|
| (-)-Lariciresinol | Aglycone (No Glycosylation) | Inhibition of Hepatitis B Virus (HBV) replication | mdpi.com |
| Lariciresinol 4-O-β-D-glucopyranoside | 4-O | Anti-influenza A virus activity; Anti-inflammatory | mdpi.comnih.gov |
| Lariciresinol 4'-O-β-D-glucopyranoside | 4'-O | Identified as a constituent with known antiviral potential | mdpi.com |
| Clemastanin B (Lariciresinol 4,4'-bis-O-β-D-glucopyranoside) | 4-O and 4'-O | Potent anti-influenza activity (Human and Avian strains) | researchgate.netspandidos-publications.com |
Role of Sugar Moiety and Glycosidic Linkage in Bioactivity
The sugar component (moiety) and the nature of the bond that links it to the aglycone are fundamental to the bioactivity of glycosides. In this compound, this is a β-D-glucose sugar attached via an O-glycosidic bond.
The presence of the sugar moiety generally increases the water solubility and stability of the aglycone, which can significantly alter its pharmacokinetic profile. While the aglycone may be more readily absorbed, the glycoside form can influence distribution and metabolism nih.gov. The addition of one or more sugar units can have a profound impact on activity. This is evident when comparing the activities of the lariciresinol aglycone, its monoglucoside (one sugar), and its diglucoside (two sugars).
Clemastanin B, the 4,4'-diglucoside of lariciresinol, has demonstrated potent antiviral activity against a range of human and avian influenza viruses, with IC₅₀ (half-maximal inhibitory concentration) values ranging from 0.087 to 0.72 mg/mL depending on the viral strain spandidos-publications.com. This suggests that the presence of two sugar moieties may enhance the antiviral effect against influenza compared to the monoglucoside or the aglycone. The sugars can form additional hydrogen bonds with target proteins, potentially increasing binding affinity and efficacy. For instance, studies on other types of glycosides have shown that modifying the sugar can lead to significant changes in potency; the introduction of an aminoglucopyranosylamine into the glycoside chain of glycyrrhizic acid increased its anti-SARS-CoV activity tenfold.
The stereochemistry of the glycosidic linkage is also crucial. The β-linkage in this compound places the sugar in a specific equatorial orientation relative to the aglycone. An α-linkage would result in an axial orientation, creating a molecule with a completely different three-dimensional shape and, consequently, different biological interactions and activities.
| Influenza Virus Strain | IC₅₀ (mg/mL) | Source |
|---|---|---|
| A/Swine/HK/4168/2009 (H1N1) | 0.087 | spandidos-publications.com |
| A/HK/54/98 (H1N1) | 0.12 | spandidos-publications.com |
| A/HK/1/68 (H3N2) | 0.72 | spandidos-publications.com |
| B/HK/5/72 | 0.18 | spandidos-publications.com |
| A/Chicken/HK/G9/97 (H9N2) | 0.15 | spandidos-publications.com |
| A/Duck/HK/814/80 (H6N2) | 0.25 | spandidos-publications.com |
| A/Quail/HK/G1/97 (H7N3) | 0.088 | spandidos-publications.com |
Impact of Aglycone Modifications on Pharmacological Profiles
Modifying the core lariciresinol structure (the aglycone) is a key strategy for optimizing its pharmacological profile. A comprehensive study on the plant growth inhibitory activity of lariciresinol involved the synthesis of 55 different derivatives to probe the importance of various functional groups.
Key findings from this research revealed several critical structural requirements for high activity:
The 9-Position Hydroxyl Group: Replacing the hydroxyl group (-OH) at the 9-position with smaller, more hydrophobic groups tended to increase activity. For example, (-)-(7R,8R,8'S)-9-Dehydroxylariciresinol, which lacks this hydroxyl group entirely, showed activity that was twofold more potent than the natural (-)-lariciresinol.
Aromatic Ring Substituents: The presence of hydroxyl groups at the 4- and 4'-positions was found to be important for higher activity. These groups are essential for forming the glycosidic bonds in compounds like this compound.
Methoxyl Groups: The methoxy (B1213986) groups (-OCH₃) at the 3- and 3'-positions also played a role, with small hydrophobic groups at these positions contributing to higher activity.
These results indicate that a delicate balance of hydrophilic (hydroxyl) and hydrophobic (methoxyl, alkyl) groups on the aglycone is necessary for optimal interaction with its biological target in plant growth regulation.
| Compound | Key Modification (vs. Natural Lariciresinol) | Relative Potency | Source |
|---|---|---|---|
| (-)-Lariciresinol | Reference Compound | 1x | |
| (-)-9-Dehydroxylariciresinol | Removal of -OH at C9 | ~2x | |
| Derivatives with small, hydrophobic groups at C9 | e.g., replacement of -OH with -H, -F, -Cl | Higher Activity | |
| Derivatives lacking 4- and 4'-OH groups | Removal of phenolic hydroxyls | Lower Activity |
Stereochemical Effects on Biological Target Interactions
Lariciresinol has three chiral centers (at carbons 7, 8, and 8'), meaning it can exist in multiple stereoisomeric forms. The specific three-dimensional arrangement of atoms, or stereochemistry, is paramount for biological activity, as molecular targets like enzymes and receptors are themselves chiral and will interact differently with each isomer.
The natural form of lariciresinol is the (-)-isomer. Research involving the synthesis of all possible stereoisomers of lariciresinol and testing their plant growth inhibitory effects provided definitive proof of stereoselectivity. The study found that (-)-lariciresinol and its (7S,8S,8'R) stereoisomer significantly inhibited the root growth of Italian ryegrass. In contrast, the other stereoisomers had much weaker effects mdpi.comresearchgate.net.
This demonstrates that a precise spatial orientation of the two phenylpropanoid units and the tetrahydrofuran (B95107) ring is required for effective binding to the biological target. Even a change in the configuration at a single chiral center can drastically reduce or eliminate activity. This high degree of stereochemical dependence suggests a specific binding pocket or active site interaction, where the molecule must fit precisely, much like a key into a lock. Therefore, the biological activity of this compound is not only dependent on the glucose unit but also on the inherent stereochemistry of the lariciresinol aglycone to which it is attached.
| Stereoisomer | Configuration (7, 8, 8') | Inhibition of Ryegrass Root Growth (% of control) | Source |
|---|---|---|---|
| (-)-Lariciresinol | 7R, 8R, 8'R | ~51-55% | mdpi.comresearchgate.net |
| (7S,8S,8'R)-Lariciresinol | 7S, 8S, 8'R | ~51-55% | mdpi.comresearchgate.net |
| Other Stereoisomers | Various combinations | Less effective | mdpi.comresearchgate.net |
Advanced Analytical Methodologies for Lariciresinol 4 O Glucoside Research
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of Lariciresinol (B1674508) 4'-O-glucoside. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. This is critical for distinguishing it from other compounds with the same nominal mass.
In studies identifying Lariciresinol 4'-O-glucoside from natural sources like the bark of Osmanthus asiaticus or Riesling wine, techniques such as Fast Atom Bombardment Mass Spectrometry (FABMS) and Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) have been employed. nih.govnih.govchemfaces.com For instance, FABMS analysis has identified the sodium adduct of the molecule, [M+Na]⁺, at a mass-to-charge ratio (m/z) of 545. nih.gov This experimental value corresponds accurately to the theoretical mass calculated from its chemical formula, C₂₆H₃₄O₁₁, providing unambiguous confirmation of its molecular formula. nih.gov
Table 1: HRMS Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₄O₁₁ | nih.gov |
| Molecular Weight | 522.5 g/mol | nih.gov |
| Observed Ion (FABMS) | [M+Na]⁺ | nih.gov |
| Observed m/z | 545 | nih.gov |
| Theoretical Mass (Monoisotopic) | 522.2101 Da | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Stereochemical Elucidation and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural and stereochemical elucidation of this compound. A combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D-NMR) experiments is required to assign every proton and carbon atom in the molecule and to define the spatial relationships between them.
¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. nih.gov More advanced 2D-NMR techniques are crucial for piecing together the molecular puzzle. For example:
Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons that are two or three bonds apart, which is key for connecting the lariciresinol aglycone to the glucoside moiety and confirming the attachment point at the 4'-O position. nih.gov
Nuclear Overhauser Effect (NOE) spectroscopy identifies protons that are close in space, which helps to determine the relative stereochemistry of the molecule. nih.gov
The combination of these NMR techniques allows for the complete and unambiguous assignment of the complex structure of this compound. nih.gov
Table 2: Representative NMR Spectral Data Assignment for Lignan (B3055560) Glycosides
| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key 2D-NMR Correlations |
|---|---|---|---|
| Aglycone-H-5' | ~7.13 | ~115.0 | HMBC to C-1', C-4' |
| Aglycone-H-7 | ~2.50, 2.90 | ~45.0 | HMBC to C-1 |
| Glucose-H-1" | ~4.87 | ~102.0 | HMBC to Aglycone C-4' |
| Aglycone-OMe | ~3.82, 3.85 | ~56.0 | NOE to aromatic protons |
Note: This table presents representative data based on findings for this compound and related compounds. Actual values may vary slightly based on solvent and experimental conditions. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification
Ultra-High Performance Liquid Chromatography (UHPLC) is the premier technique for the separation, identification, and quantification of this compound in complex matrices such as plant extracts. nih.govresearchgate.net Its high resolution and speed allow for the efficient separation of closely related lignan glycosides. nih.gov
A typical UHPLC method involves a reversed-phase column (e.g., C18) and a gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com Detection is commonly performed using a photodiode array (PDA) detector, which measures UV absorbance, or a mass spectrometer (MS) for enhanced sensitivity and specificity (UPLC-MS/MS). researchgate.netmdpi.com Method validation ensures linearity, precision, accuracy, and defined limits of detection (LOD) and quantification (LOQ), making it a reliable tool for quantitative analysis in various research settings. nih.gov
Table 3: Typical UHPLC Method Parameters for Lignan Glycoside Analysis
| Parameter | Typical Setting | Source |
|---|---|---|
| Column | Reversed-phase C18 (e.g., ACQUITY UPLC® BEH Shield RP18) | dovepress.com |
| Mobile Phase A | 0.1% Formic Acid in Water | dovepress.com |
| Mobile Phase B | Acetonitrile or Methanol | mdpi.comdovepress.com |
| Elution Mode | Gradient | dovepress.com |
| Flow Rate | 0.4 - 1.0 mL/min | mdpi.comdovepress.com |
| Detection | PDA (UV) or Mass Spectrometry (Q-TOF/MS, MS/MS) | nih.govresearchgate.net |
Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene and Viral Load Expression Profiling
Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a powerful tool used to investigate the biological effects of this compound by measuring changes in gene expression. This technique does not analyze the compound itself but quantifies its impact on cellular processes.
In a notable study, this compound was investigated for its anti-inflammatory effects in human alveolar epithelial cells (A549) infected with the influenza A virus. nih.gov Researchers used qPCR to quantify the mRNA levels of various pro-inflammatory molecules. The results showed that treatment with the compound significantly suppressed the virus-induced expression of cytokines and chemokines such as IL-6, TNF-α, IL-8, MCP-1, and IP-10. nih.gov Similarly, qPCR has been employed in antiviral research to measure the reduction in viral load, such as for the hepatitis B virus (HBV), after treatment with related lignans (B1203133). nih.govmdpi.com This methodology provides crucial insights into the mechanisms by which this compound exerts its biological activity.
Immunofluorescence Techniques for Cellular Localization and Pathway Monitoring
Immunofluorescence is a cell imaging technique used to visualize the localization and dynamics of specific proteins within cells, providing a window into the cellular pathways affected by this compound. This method uses fluorescently labeled antibodies that bind to a target protein, allowing its distribution to be observed with a fluorescence microscope.
In the context of anti-influenza research, indirect immunofluorescence was used to monitor a critical step in the viral life cycle: the nuclear export of viral ribonucleoprotein (RNP) complexes. nih.gov In cells treated with this compound, this technique was applied to determine if the compound's antiviral activity stemmed from inhibiting this export process. The study demonstrated that the compound did not affect the export of RNPs, helping to narrow down its potential mechanisms of action to other pathways, such as the inhibition of the NF-κB signaling pathway. nih.gov
Cytotoxicity Assays in Research Context (e.g., MTT, CPE) for Experimental Control
When investigating the bioactivity of any compound, it is essential to ensure that the observed effects are not simply due to cell death. Cytotoxicity assays serve as a critical experimental control. The methylthiazolyltetrazolium (MTT) assay is a common colorimetric method used to assess cell viability. nih.gov Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. This assay was used to determine non-toxic concentrations of this compound for use in subsequent antiviral and anti-inflammatory experiments. nih.gov
In virology research, the cytopathic effect (CPE) inhibition assay is also fundamental. nih.govnih.gov The CPE refers to the structural changes in host cells caused by viral infection, ultimately leading to cell death. creative-diagnostics.com The ability of this compound to protect cells from virus-induced CPE was evaluated, demonstrating its antiviral potential against the influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lariciresinol-4-O-β-D-glucopyranoside |
| Interleukin-6 (IL-6) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-8 (IL-8) |
| Monocyte Chemoattractant Protein-1 (MCP-1) |
| Interferon-gamma-inducible Protein 10 (IP-10) |
| Nuclear Factor kappa B (NF-κB) |
Future Directions and Emerging Research Avenues for Lariciresinol 4 O Glucoside
Untargeted Metabolomics and Systems Biology Approaches
Untargeted metabolomics, a comprehensive analytical approach, is poised to revolutionize our understanding of Lariciresinol (B1674508) 4'-O-glucoside. By simultaneously measuring a wide array of small molecules in a biological system, researchers can gain a holistic view of the metabolic pathways influenced by this compound. This can help in identifying novel biomarkers of its activity and in understanding its mechanism of action on a broader scale.
Systems biology, which integrates data from various "-omics" fields (genomics, transcriptomics, proteomics, and metabolomics), will be instrumental in constructing detailed models of the biological networks perturbed by Lariciresinol 4'-O-glucoside. This integrated approach can help to elucidate the complex interactions between the compound and the host's cellular machinery. For instance, transcriptomic studies have already begun to reveal changes in host cell gene expression following treatment, particularly in the context of viral infections. researchgate.net
Chemoenzymatic and De Novo Synthesis Strategies for Analog Development
While this compound can be isolated from natural sources, chemical synthesis offers a route to produce larger quantities and to create novel analogs with potentially enhanced properties. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is a particularly promising strategy. digitellinc.com This approach can facilitate the specific glycosylation of the lariciresinol aglycone, a key step in the synthesis of the target molecule and its derivatives.
De novo synthesis, building the molecule from simple starting materials, provides another powerful avenue for analog development. This allows for systematic modifications to the core structure of this compound, enabling the exploration of structure-activity relationships. For example, the synthesis of various derivatives has shed light on the importance of specific functional groups for its plant growth regulatory activities. nih.gov
Exploration of Novel Biological Targets and Signaling Pathways
Initial research has demonstrated that this compound can modulate inflammatory responses, notably by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. nih.govresearchgate.net It has also been shown to suppress the production of pro-inflammatory molecules such as IL-6, TNF-α, IL-8, MCP-1, and IP-10. nih.gov
Future investigations will likely focus on identifying other direct molecular targets and signaling pathways affected by this compound. Techniques such as affinity chromatography and computational docking studies can be employed to discover novel protein binding partners. A deeper understanding of its interactions with cellular pathways could reveal new therapeutic applications. Research has already suggested its potential in antiviral applications, particularly against influenza and hepatitis B viruses. nih.govmdpi.com
Gene Editing and CRISPR-Cas Technologies for Enhanced Production
The low concentration of this compound in plants presents a challenge for its large-scale production. researchgate.net Genetic engineering, particularly using CRISPR-Cas9 technology, offers a powerful tool to enhance its biosynthesis in either its native plant species or in microbial hosts. nih.govresearchgate.net
By identifying and manipulating the genes encoding the enzymes in the biosynthetic pathway of this compound, it may be possible to increase its yield. For instance, studies have identified specific UDP-glycosyltransferases (UGTs) from Isatis indigotica that are responsible for the glycosylation of lariciresinol. researchgate.net Overexpression of these key enzymes, or the transcription factors that regulate them, could lead to significantly higher production levels.
Role in Plant Stress Responses and Ecological Interactions
The presence of this compound in plants suggests it may play a role in their defense mechanisms and interactions with the environment. Lignans (B1203133), as a class of compounds, are known to be involved in protecting plants from various biotic and abiotic stresses. researchgate.net
Future research will likely investigate the specific functions of this compound in plant physiology. Studies could explore its role in defending against pathogens, herbivores, or its response to environmental stressors like drought or nutrient deficiency. Understanding its ecological role could also provide insights into its biological activities in other organisms. For instance, its demonstrated plant growth inhibitory activity points towards a potential role in allelopathy. nih.gov
Q & A
Q. How is Lariciresinol 4'-O-glucoside identified and characterized in natural extracts?
Methodological Answer: this compound is identified using a combination of chromatographic and spectroscopic techniques. Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) is employed for preliminary separation . Structural confirmation requires NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) to resolve its lignan backbone and glucoside moiety, supported by high-resolution mass spectrometry (HR-MS) for molecular formula validation (C₂₆H₃₄O₁₁, m/z 522.6) . For complex matrices, tandem MS/MS aids in distinguishing it from isomers like Lariciresinol 4-O-glucoside .
Q. What are the optimal solubility and storage conditions for this compound?
Methodological Answer: The compound is sparingly soluble in aqueous buffers but dissolves in polar organic solvents (DMSO, methanol, or acetone). To enhance solubility, heat stock solutions to 37°C with sonication for 10–15 minutes . For long-term storage, prepare aliquots in anhydrous DMSO or methanol and store at -20°C; avoid freeze-thaw cycles to prevent degradation . Lyophilized powders remain stable for ≥24 months at 2–8°C in airtight, light-protected vials .
Q. Which natural sources are prioritized for isolating this compound?
Methodological Answer: The compound is isolated from lignan-rich plants, notably Stellera chamaejasme roots and Riesling wine extracts . Ethanol/water (70–80%) extraction at 50–60°C, followed by liquid-liquid partitioning (ethyl acetate) and silica gel chromatography, yields enriched fractions. Further purification uses preparative HPLC with a phenyl-hexyl column .
Q. How is this compound quantified in plant tissues?
Methodological Answer: Quantification employs HPLC-DAD or UPLC-MS/MS with external calibration. A validated protocol uses a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm), isocratic elution (0.1% formic acid/acetonitrile, 85:15), and detection at 280 nm . For trace analysis, MRM transitions (e.g., m/z 522.6 → 361.2) enhance specificity in MS/MS .
Advanced Research Questions
Q. What challenges arise in elucidating the stereochemistry of this compound?
Methodological Answer: The compound’s stereochemistry (e.g., 8β,8'β-configuration) is resolved via NOESY NMR to confirm spatial proximity of key protons (e.g., H-7/H-8) . Comparative analysis with synthetic diastereomers or computational modeling (DFT-based NMR prediction) validates absolute configuration . Contradictions in reported data (e.g., glucoside positional isomers) require chiral chromatography or enzymatic hydrolysis .
Q. How is its antioxidant activity evaluated in vitro?
Methodological Answer: Antioxidant capacity is assessed using DPPH radical scavenging (IC₅₀) and ORAC assays. For DPPH, prepare a 100 µM solution in methanol, mix with 0.2 mM DPPH, and measure absorbance decay at 517 nm after 30 minutes . ORAC assays use fluorescein as a probe, with AAPH-induced oxidation monitored at λₑₓ 485/λₑₘ 520 nm . Synergistic effects with other lignans (e.g., syringaresinol glucosides) are tested via isobolographic analysis .
Q. What advanced techniques study its metabolic stability in mammalian systems?
Methodological Answer: Incubate the compound (10 µM) with liver microsomes (human/rat) at 37°C, and sample at intervals (0–60 min). Quench with ice-cold acetonitrile, then analyze via LC-MS/MS to track parent compound depletion. Calculate half-life (t₁/₂) using non-compartmental analysis. Identify phase-I metabolites (e.g., demethylation, glucuronidation) using HR-MS/MS and spectral libraries .
Q. How do structural modifications (e.g., methylation, glycosylation) affect bioactivity?
Methodological Answer: Compare derivatives (e.g., 5,5'-dimethoxylariciresinol 4-O-glucoside) using SAR studies. Synthesize analogs via enzymatic glycosylation (UGT enzymes) or chemical methylation (CH₃I/K₂CO₃). Test cytotoxicity (MTT assay in HepG2 cells), anti-inflammatory activity (LPS-induced TNF-α suppression in macrophages), and pharmacokinetic profiles (Caco-2 permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
